3-chloro-N'-(3-pyridin-4-ylpropanoyl)-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide;hydrochloride
Overview
Description
3-chloro-N'-(3-pyridin-4-ylpropanoyl)-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide;hydrochloride is a complex organic compound with the molecular formula C22H20Cl2N4O3. It is known for its unique chemical structure and properties, making it a subject of interest in various scientific research fields.
Scientific Research Applications
3-chloro-N'-(3-pyridin-4-ylpropanoyl)-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide;hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
Target of Action
SC 51089 is a selective antagonist of the prostaglandin E2 EP1 receptor . The EP1 receptor is one of the four identified G-protein coupled receptors (EP1, EP2, EP3, and EP4) for prostaglandin E2 (PGE2), which is a bioactive lipid that contributes to inflammatory responses .
Mode of Action
SC 51089 acts by selectively antagonizing the EP1 receptor . This means it binds to the EP1 receptor and blocks its activation by PGE2, thereby inhibiting the downstream effects of PGE2 signaling .
Biochemical Pathways
The primary pathway affected by SC 51089 is the PGE2 signaling pathway . PGE2 is known to play a key role in the initiation and progression of neuroinflammatory conditions . By blocking the EP1 receptor, SC 51089 can inhibit the neurotoxic effects of PGE2 .
Result of Action
The antagonism of the EP1 receptor by SC 51089 has been shown to have neuroprotective effects. In vitro studies have demonstrated that SC 51089 can reduce Aβ peptide neurotoxicity, a key factor in the development of Alzheimer’s disease . This suggests that SC 51089 could potentially be used as a therapeutic agent in conditions where PGE2-mediated neuroinflammation is a contributing factor .
Biochemical Analysis
Biochemical Properties
SC 51089 plays a significant role in biochemical reactions by interacting with the EP1 receptor subtype . It is selective for EP1 over EP2, EP3, and EP4 . The compound’s antagonistic effects on prostaglandin E2 have been shown to induce nociceptive behaviors in rats .
Cellular Effects
SC 51089 has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to decrease cell death induced by amyloid-β 1-42 (Aβ42) in MC65 human neuroblastoma cells . This suggests that SC 51089 can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of SC 51089 involves its antagonistic action on the prostaglandin E2 receptor subtype EP1 . It binds to the EP1 receptor, inhibiting the actions of prostaglandin E2 . This can lead to changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
The effects of SC 51089 can change over time in laboratory settings. For instance, chronic post-treatment with SC 51089 has been shown to increase lesion volume in animal models
Dosage Effects in Animal Models
The effects of SC 51089 can vary with different dosages in animal models. For example, it has been shown to reduce phenylbenzoquinone-induced writhing in mice at a certain dosage
Metabolic Pathways
It is known to interact with the EP1 receptor, which is involved in the prostaglandin E2 pathway
Preparation Methods
The synthesis of 3-chloro-N'-(3-pyridin-4-ylpropanoyl)-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide;hydrochloride involves multiple steps, including the formation of the oxazepine ring and subsequent functionalization. The reaction conditions typically require controlled temperatures and the use of specific reagents to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Comparison with Similar Compounds
When compared to similar compounds, 3-chloro-N'-(3-pyridin-4-ylpropanoyl)-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide;hydrochloride stands out due to its unique chemical structure and properties. Similar compounds include other oxazepine derivatives and hydrazide-containing molecules. The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological activities .
Properties
IUPAC Name |
3-chloro-N'-(3-pyridin-4-ylpropanoyl)-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O3.ClH/c23-17-6-7-20-18(13-17)27(14-16-3-1-2-4-19(16)30-20)22(29)26-25-21(28)8-5-15-9-11-24-12-10-15;/h1-4,6-7,9-13H,5,8,14H2,(H,25,28)(H,26,29);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORMHJTXDPDGKIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2OC3=C(N1C(=O)NNC(=O)CCC4=CC=NC=C4)C=C(C=C3)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90163259 | |
Record name | Dibenz(b,f)(1,4)oxazepine-10(11H)-carboxylic acid, 8-chloro-, 2-(1-oxo-3-(4-pyridinyl)propyl)hydrazide, monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90163259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
459.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146033-02-5 | |
Record name | SC 51089 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146033025 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dibenz(b,f)(1,4)oxazepine-10(11H)-carboxylic acid, 8-chloro-, 2-(1-oxo-3-(4-pyridinyl)propyl)hydrazide, monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90163259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 146033-02-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does SC-51089 interact with the EP1 receptor?
A1: SC-51089 competitively binds to the EP1 receptor, preventing the binding of its endogenous ligand, PGE2 [, , ]. This effectively blocks the downstream signaling cascade initiated by PGE2.
Q2: What are the downstream effects of EP1 receptor antagonism by SC-51089?
A2: EP1 receptor antagonism by SC-51089 has been shown to:
- Reduce neuronal damage: Studies have demonstrated that SC-51089 can mitigate hemin-induced neurotoxicity [], potentially by attenuating intracellular calcium influx mediated by the EP1 receptor [].
- Prevent seizure-associated P-glycoprotein upregulation: SC-51089 abolishes seizure-induced P-glycoprotein up-regulation at the blood-brain barrier in rats, suggesting potential for improving antiepileptic drug efficacy [].
- Influence cerebral blood flow: Research indicates SC-51089 can attenuate the increase in cerebral blood flow induced by hypercapnia [], highlighting the role of EP1 in cerebrovascular regulation.
- Impact spontaneous rhythmic contractions: In rabbit detrusor muscle, SC-51089 inhibits spontaneous rhythmic contractions, suggesting involvement of EP1 receptors in smooth muscle activity [, ].
Q3: What is the molecular formula and weight of SC-51089?
A3: The molecular formula of SC-51089 is C23H21ClN4O3 • HCl, and its molecular weight is 473.38 g/mol.
Q4: Is there spectroscopic data available for SC-51089?
A4: While the provided research does not include specific spectroscopic data, techniques like NMR and mass spectrometry have likely been used for structural confirmation [, ].
Q5: How do structural modifications of SC-51089 affect its activity?
A5: Research has focused on modifying the diacylhydrazine moiety of SC-51089 [, ]. Replacing this group with isosteric and isoelectronic groups resulted in analogs retaining analgesic and EP1 antagonist activity [].
Q6: What is the impact of these modifications on the potency and selectivity of SC-51089 analogs?
A6: Detailed structure-activity relationship studies are needed to fully elucidate the impact of structural modifications on the potency and selectivity of SC-51089 analogs for the EP1 receptor.
Q7: What in vitro models have been used to study the effects of SC-51089?
A7:
- Primary neuronal cultures: SC-51089 demonstrated neuroprotective effects against hemin-induced toxicity in cortical neurons [].
- HEK293 cells expressing EP1 receptors: These cells were utilized in reporter gene assays to characterize the antagonist activity of SC-51089 [].
Q8: What are the key findings from in vivo studies using SC-51089?
A8: In vivo studies revealed:
- Protection against seizure-induced P-glycoprotein upregulation in rats [].
- Attenuation of hypercapnia-induced cerebral blood flow increase in mice [].
- Variable effects in traumatic brain injury models, with limited impact on acute neurological and anatomical outcomes in some studies [, ], while others suggest potential for exacerbating delayed neurodegeneration [].
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.